molecular formula C7H12N6O2 B1660699 4-(3,3-Diethyltriazeno)-5-nitroimidazole CAS No. 82039-95-0

4-(3,3-Diethyltriazeno)-5-nitroimidazole

Número de catálogo: B1660699
Número CAS: 82039-95-0
Peso molecular: 212.21
Clave InChI: NCDIUSQDEWJYNR-ZHACJKMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3,3-Diethyltriazeno)-5-nitroimidazole is a nitroimidazole derivative characterized by a nitro group at position 5 of the imidazole ring and a diethyltriazeno substituent at position 2. Nitroimidazoles are renowned for their bioreductive activation mechanism, where intracellular reduction of the nitro group generates cytotoxic radicals, enabling antimicrobial, antiparasitic, and radiosensitizing activities .

Propiedades

Número CAS

82039-95-0

Fórmula molecular

C7H12N6O2

Peso molecular

212.21

Nombre IUPAC

N-ethyl-N-[(E)-(5-nitro-1H-imidazol-4-yl)diazenyl]ethanamine

InChI

InChI=1S/C7H12N6O2/c1-3-12(4-2)11-10-6-7(13(14)15)9-5-8-6/h5H,3-4H2,1-2H3,(H,8,9)/b11-10+

Clave InChI

NCDIUSQDEWJYNR-ZHACJKMWSA-N

SMILES

CCN(CC)N=NC1=C(NC=N1)[N+](=O)[O-]

SMILES isomérico

CCN(CC)/N=N/C1=C(NC=N1)[N+](=O)[O-]

SMILES canónico

CCN(CC)N=NC1=C(NC=N1)[N+](=O)[O-]

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Analogues

A. 4-(Phenylsulfonylmethyl)-5-nitroimidazoles Compounds like those synthesized via vicarious nucleophilic substitution (VNS) at position 4 (e.g., phenylsulfonylmethyl derivatives) exhibit potent activity against Clostridioides difficile and protozoa. For instance, compound 12a (MIC = 0.5 μM against Giardia) outperforms metronidazole (MIC = 2 μM) . In contrast, the diethyltriazeno group in the target compound may confer greater lipophilicity, influencing tissue penetration and resistance profiles .

B. 1-Methyl-5-nitroimidazoles with 2-Position Substitutions highlights 1-methyl-5-nitroimidazoles substituted at position 2 (e.g., hydrazones of 1-methyl-5-nitroimidazole-2-aldehyde). These derivatives show amoebicidal activity 2–8× stronger than metronidazole, attributed to enhanced nitro radical stability. However, the target compound’s triazeno group at position 4 may redirect reactivity toward different biological targets, such as bacterial FabH enzymes .

C. 4-(3,3-Dimethyltriazeno)imidazole-5-carboxamide (DIC) DIC, a triazeno-imidazole antineoplastic agent, undergoes N-demethylation to form active metabolites. While structurally distinct (carboxamide vs. nitro group), its triazeno moiety shares similarities with the target compound. DIC’s metabolism is mediated by hepatic microsomes, suggesting that the diethyltriazeno group in 4-(3,3-Diethyltriazeno)-5-nitroimidazole may similarly influence pharmacokinetics .

Functional Analogues: Nitroimidazoles with Diverse Bioactivities

A. Antiparasitic Agents

  • Metronidazole and Hybrids: Metronidazole-Schiff base hybrids (e.g., compounds 29–50) exhibit IC₅₀ values of 0.7–20 μM against Plasmodium falciparum, comparable to chloroquine (IC₅₀ = 0.05 μM) . The target compound’s triazeno group could enhance DNA alkylation, a mechanism less explored in classical 5-nitroimidazoles.
  • Conjugated 5-Nitroimidazoles: Derivatives with extended conjugation (e.g., compound 14 in ) achieve MICs of 0.5 μM against metronidazole-resistant Giardia. The diethyltriazeno group’s resonance effects may similarly stabilize nitro radical intermediates .

B. Radiosensitizers

  • Nimorazole: A 5-nitroimidazole derivative with morpholine, nimorazole shows a sensitizer enhancement ratio (SER) of 1.45 under hypoxia. The target compound’s triazeno group may improve hypoxic selectivity, though this requires validation .

C. Antifungal/Antibacterial Agents

  • 2-Methyl-5-nitroimidazoles: Substitutions at position 1 (e.g., propyl or ethyl groups) correlate with antibacterial potency. The diethyltriazeno group’s bulkiness may hinder penetration into gram-negative bacteria but enhance gram-positive targeting .
Key Comparative Data
Compound Structure Activity (IC₅₀/MIC) Key Feature Reference
4-(3,3-Diethyltriazeno)-5-nitroimidazole 4-(Et₂N₃)-5-NO₂-imidazole N/A* Diethyltriazeno enhances lipophilicity
Metronidazole 1-(2-Hydroxyethyl)-2-methyl-5-NO₂-imidazole IC₅₀ = 2 μM (Giardia) Gold standard for anaerobic infections
Compound 14 () Conjugated LD-SRN1 product MIC = 0.5 μM (Mzr Giardia) Extended conjugation improves activity
Nimorazole 4-(2-(5-NO₂-1H-imidazolyl)ethyl)morpholine SER = 1.45 (hypoxia) Clinical radiosensitizer
DIC 4-(3,3-Dimethyltriazeno)imidazole-5-carboxamide Metabolic t½ = 30 min (rats) Antineoplastic via N-demethylation
Mechanistic and Resistance Considerations
  • Bioreduction: Unlike 4-nitroimidazoles, 5-nitroimidazoles require six-electron reduction for activation. Resistance in Bacteroides fragilis arises from alternative reduction to non-toxic amines, bypassing nitro radical formation .
  • Mutagenicity: Nitroimidazoles with bulky substituents (e.g., phenylsulfonylmethyl) show reduced mutagenicity compared to metronidazole . This suggests the target compound’s triazeno group may offer a safer profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.